5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a hydroxyl group at the 7-position .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such asHIV TAR RNA and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) , which play crucial roles in viral replication and malaria parasite survival, respectively.
Mode of Action
It’s suggested that it may exert its effects bybinding to its targets , thereby inhibiting their function . For instance, by binding to HIV TAR RNA, it could potentially interfere with the replication of the HIV virus .
Biochemical Pathways
Based on its potential targets, it could be involved in theHIV replication pathway and the pyrimidine biosynthesis pathway in Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is efficient and environmentally friendly, producing the desired compound in good yields.
Another approach involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This regioselective one-step synthesis is facilitated by the use of specific reaction conditions that favor the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of supercritical carbon dioxide and catalytic amounts of ZnCl2 is particularly advantageous for industrial applications due to its scalability and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole and pyrimidine rings can undergo reduction reactions to form dihydro derivatives.
Substitution: The methyl group at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the methyl group can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has numerous scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol include other triazolopyrimidines, such as:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a triazole ring fused to a pyrimidine ring, with specific functional groups at the 5- and 7-positions. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVMIXYILXINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051918, DTXSID2074035 | |
Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-56-2, 35523-67-2 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2503-56-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511493 | |
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Record name | 2503-56-2 | |
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Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13JT2L1BY | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 7-Hydroxy-5-methyl-1,3,4-triazaindolizine?
A1: 7-Hydroxy-5-methyl-1,3,4-triazaindolizine, also referred to as 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is an organic compound with the molecular formula C6H6N4O. Its molecular weight is 150.14 g/mol. While specific spectroscopic data is not detailed in the provided research, the compound's structure features both nitrogen-containing heterocycles and a hydroxyl group, offering diverse coordination sites for metal ions.
Q2: How does 7-Hydroxy-5-methyl-1,3,4-triazaindolizine behave as a ligand in coordination compounds?
A: Research indicates that 7-Hydroxy-5-methyl-1,3,4-triazaindolizine can act as a multidentate ligand, coordinating with metal ions through its nitrogen atoms and the hydroxyl group. For example, in the presence of cobalt(II) ions, it forms a pentanuclear cluster where the ligand bridges multiple metal centers. [] This coordination ability can lead to the formation of diverse frameworks with intriguing structural properties and potential applications in areas like catalysis.
Q3: What are the reported catalytic properties of compounds containing 7-Hydroxy-5-methyl-1,3,4-triazaindolizine?
A: A cobalt(II) compound incorporating 7-Hydroxy-5-methyl-1,3,4-triazaindolizine as a ligand has been shown to act as a visible-light-driven photocatalyst for the degradation of methylene blue. [] While the exact mechanism is still under investigation, this finding suggests potential applications of these coordination compounds in environmental remediation, particularly in the degradation of organic pollutants.
Q4: What computational chemistry studies have been conducted on this compound and its derivatives?
A: Density Functional Theory (DFT) calculations have been employed to investigate the corrosion inhibition properties of this compound on carbon steel in acidic environments. [] This study provides insights into the molecule's electronic structure and its interaction with metal surfaces, aiding in understanding its potential as a corrosion inhibitor.
Q5: Are there any studies investigating the biological activity of complexes containing 7-Hydroxy-5-methyl-1,3,4-triazaindolizine?
A: Yes, a supramolecular zinc(II) complex incorporating 7-Hydroxy-5-methyl-1,3,4-triazaindolizine as a ligand has been investigated for its therapeutic potential in treating diabetic ocular complications. [] While the specific mechanism of action is still under investigation, preliminary findings suggest potential benefits, highlighting the need for further research in this area.
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